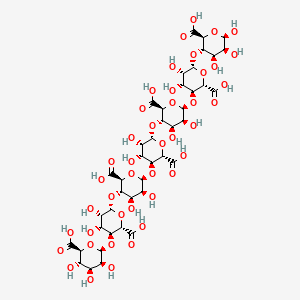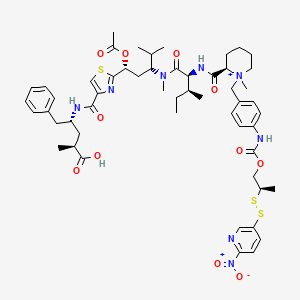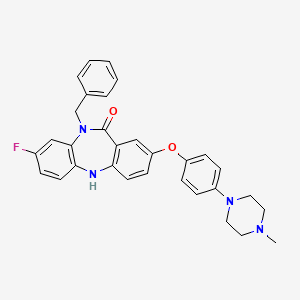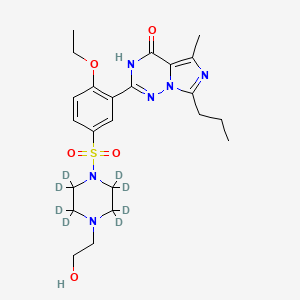
Hydroxy Vardenafil-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Vardenafil-d8 is a deuterated derivative of Hydroxy Vardenafil, which is an isotopically labeled compound. It is primarily used in scientific research to track the metabolism and pharmacokinetics of Vardenafil in biological systems. This compound is a white solid with solubility properties that make it suitable for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Vardenafil-d8 involves the incorporation of deuterium atoms into the molecular structure of Hydroxy Vardenafil. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Utilizing deuterated reagents in the synthesis process to introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Deuterium Labeling: Employing deuterium-labeled starting materials and intermediates to construct the final deuterated product.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Vardenafil-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Hydroxy Vardenafil-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Vardenafil.
Biology: Employed in metabolic studies to track the biotransformation of Vardenafil in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Vardenafil.
Industry: Applied in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
Hydroxy Vardenafil-d8 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .
Comparison with Similar Compounds
Hydroxy Vardenafil-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Vardenafil: The non-deuterated parent compound used to treat erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with similar pharmacological effects.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to Vardenafil.
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies.
Properties
Molecular Formula |
C23H32N6O5S |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[2-ethoxy-5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2 |
InChI Key |
KZFHUILKKFVOMB-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



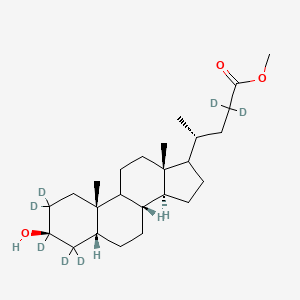
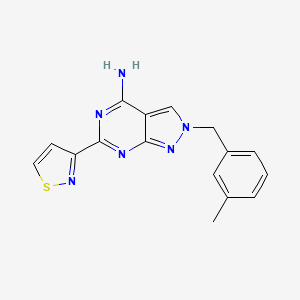
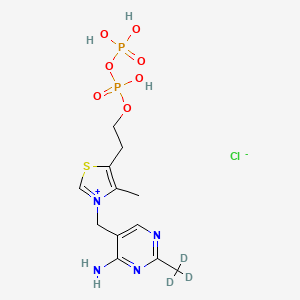
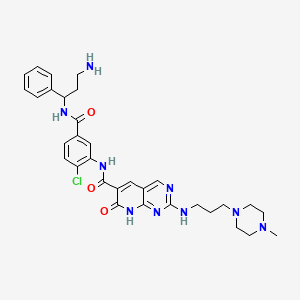

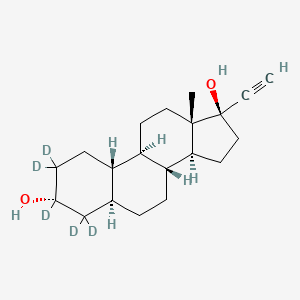
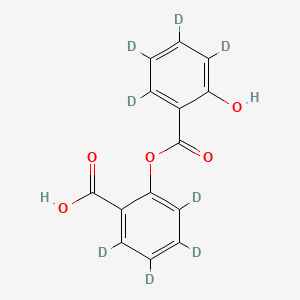
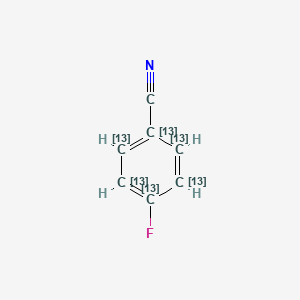

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
